molecular formula C9H18ClNO B1295598 1-Chloro-3-(cyclohexylamino)propan-2-ol CAS No. 61272-39-7

1-Chloro-3-(cyclohexylamino)propan-2-ol

Cat. No. B1295598
CAS RN: 61272-39-7
M. Wt: 191.7 g/mol
InChI Key: GTJMFOHODNLXNN-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclohexylamino)propan-2-ol, also known as 1-chloro-2-hydroxypropylamine, is an organic compound which belongs to the class of cyclic amines. It is commercially available and is used as a reagent in organic synthesis. It is a colorless, water-soluble liquid with a strong odor. It is used in the synthesis of various organic compounds such as amides, nitriles, and esters. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis of β-Blockers

1-Chloro-3-(cyclohexylamino)propan-2-ol: is a key intermediate in the synthesis of β-blockers like (S)-Bisoprolol . This compound is particularly important due to its role in creating enantiomerically pure forms of β-blockers, which are crucial for their efficacy and safety in clinical use.

Chiral Building Blocks

The compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its ability to be transformed into highly pure enantiomeric forms makes it valuable for developing medications with fewer side effects and improved therapeutic profiles .

Enzymatic Studies

It’s used in enzymatic studies to understand the behavior of lipases from different sources, such as Candida antarctica . These studies can lead to improved methods for producing enantiomerically pure substances .

Medicinal Chemistry

In medicinal chemistry, this chlorohydrin is utilized for the preparation of compounds with potential β1-selective blocking activity. This specificity can be beneficial in treating cardiovascular diseases with minimal impact on β2 receptors .

Research on Side Effects

The compound is also used in research focused on minimizing the side effects of racemic mixtures in drugs. By using enantiomerically pure versions of active pharmaceutical ingredients, researchers aim to reduce unnecessary or potentially harmful effects .

Catalysis Research

This chlorohydrin is involved in catalysis research, particularly in studies exploring the use of biological catalysts over non-biological ones. This can lead to more environmentally friendly and cost-effective pharmaceutical syntheses .

Drug Development

It plays a role in the development of new drugs by serving as a precursor for various synthetic pathways. Its versatility in reactions makes it a valuable compound for creating a wide range of therapeutic agents .

Optimization of Synthesis Processes

Finally, 1-Chloro-3-(cyclohexylamino)propan-2-ol is crucial in the optimization of synthesis processes for pharmaceuticals. Researchers use it to refine and enhance the efficiency of drug production, ensuring higher yields and better quality .

properties

IUPAC Name

1-chloro-3-(cyclohexylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMFOHODNLXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289995
Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(cyclohexylamino)propan-2-ol

CAS RN

61272-39-7
Record name 1-Chloro-3-(cyclohexylamino)-2-propanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66039
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66039
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-(cyclohexylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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